1-[(2-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide
Overview
Description
1-[(2-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor of several enzymes and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[(2-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide involves the inhibition of several enzymes, including the proteasome, histone deacetylases, and mTOR. The inhibition of these enzymes leads to the accumulation of proteins and changes in gene expression, which can have a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme that is inhibited. For example, inhibition of the proteasome can lead to the accumulation of misfolded proteins and cell death, while inhibition of histone deacetylases can lead to changes in gene expression and alterations in cell differentiation and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(2-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is its specificity for certain enzymes. This allows researchers to selectively inhibit specific cellular processes and study their effects. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-[(2-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide. One area of interest is the development of more specific inhibitors of the proteasome, histone deacetylases, and mTOR. Another area of interest is the study of the biochemical and physiological effects of this compound in different cell types and disease models. Finally, the potential use of this compound as a therapeutic agent in the treatment of various diseases, including cancer, is an area of ongoing research.
Scientific Research Applications
1-[(2-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor of several enzymes, including the proteasome, histone deacetylases, and the mammalian target of rapamycin (mTOR). These enzymes play important roles in various cellular processes, including protein degradation, gene expression, and cell growth and proliferation.
properties
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-18-4-2-1-3-17(18)14-27(25,26)23-11-7-16(8-12-23)19(24)22-13-15-5-9-21-10-6-15/h1-6,9-10,16H,7-8,11-14H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWQTTOYQCTPRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=NC=C2)S(=O)(=O)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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